molecular formula C3H3IO3 B14132203 Methyl iodo(oxo)acetate CAS No. 88812-48-0

Methyl iodo(oxo)acetate

Cat. No.: B14132203
CAS No.: 88812-48-0
M. Wt: 213.96 g/mol
InChI Key: AZMDSCNTDFMOSL-UHFFFAOYSA-N
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Description

Methyl iodo(oxo)acetate is an organic compound characterized by the presence of an iodine atom, a carbonyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl iodo(oxo)acetate can be synthesized through several methods. One common approach involves the iodination of methyl oxoacetate. This reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl iodo(oxo)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The carbonyl group can participate in redox reactions, altering the oxidation state of the compound.

    Addition Reactions: The carbonyl group can react with nucleophiles, resulting in the formation of addition products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction can lead to different carbonyl-containing compounds.

Scientific Research Applications

Methyl iodo(oxo)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be employed in the modification of biomolecules, aiding in the study of biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl iodo(oxo)acetate involves its reactivity with various nucleophiles and electrophiles. The iodine atom and carbonyl group play crucial roles in its chemical behavior, facilitating a range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl bromo(oxo)acetate
  • Methyl chloro(oxo)acetate
  • Methyl fluoro(oxo)acetate

Uniqueness

Methyl iodo(oxo)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and addition reactions, providing unique opportunities in synthetic chemistry.

Properties

CAS No.

88812-48-0

Molecular Formula

C3H3IO3

Molecular Weight

213.96 g/mol

IUPAC Name

methyl 2-iodo-2-oxoacetate

InChI

InChI=1S/C3H3IO3/c1-7-3(6)2(4)5/h1H3

InChI Key

AZMDSCNTDFMOSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)I

Origin of Product

United States

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